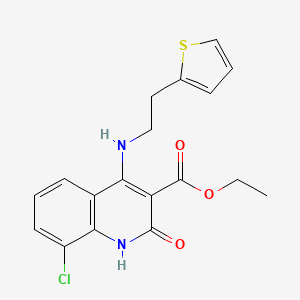

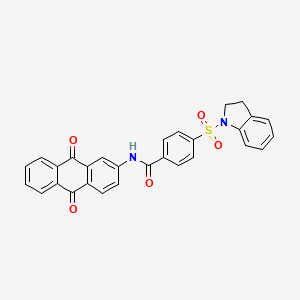

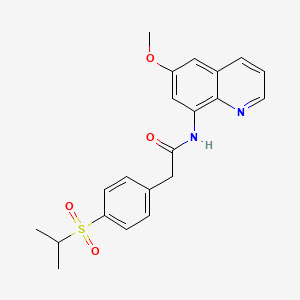

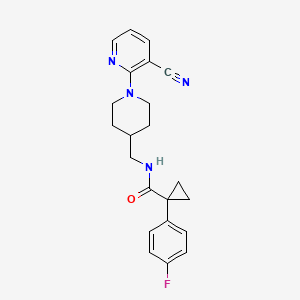

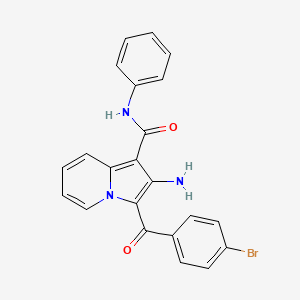

![molecular formula C15H17NO6S B2480152 N-(3-(furan-3-yl)-3-hydroxypropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 1428371-28-1](/img/structure/B2480152.png)

N-(3-(furan-3-yl)-3-hydroxypropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

Research efforts have demonstrated efficient methodologies for constructing compounds with structural similarities to our compound of interest. For instance, Li and Liu (2014) reported on copper/silver-mediated cascade reactions for constructing 2-sulfonylbenzo[b]furans from trans-2-hydroxycinnamic acids and sodium sulfinates, highlighting a synthetic approach that could potentially be adapted for the synthesis of our target compound (Hongshuang Li, Gang Liu, 2014).

Molecular Structure Analysis

The molecular structure of compounds similar to "N-(3-(furan-3-yl)-3-hydroxypropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide" has been explored through various synthetic studies. For example, synthetic studies on sesamol derivatives, which share some structural features with the target molecule, have provided insights into the NMR spectra and molecular configuration of these compounds, potentially offering a foundation for the structural analysis of our compound of interest (K. Fukui, M. Nakayama, Sachihiko Tanaka, 1969).

Chemical Reactions and Properties

The chemical reactivity and properties of sulfonamide-based structures have been extensively studied. Research on the hydroxylamine substitution of sulfonamide by a hydroxyl group in benzothiazole-2-sulfonamides indicates a unique reaction pathway that could be relevant for understanding the chemical behavior of our compound (J. Kamps, R. Belle, J. Mecinović, 2013).

Physical Properties Analysis

While specific studies on the physical properties of "this compound" are not directly available, related research on the antioxidant profile of 2,3-dihydrobenzo[b]furan-5-ol and its analogues provides valuable insights into the physical characteristics, such as redox properties and acid-base behavior, of structurally similar compounds (J. Malmström, M. Jonsson, I. Cotgreave, et al., 2001).

Chemical Properties Analysis

The chemical properties of sulfonamide-based molecules, including their inhibitory effects and interactions with metal surfaces, have been detailed in studies examining their potential as corrosion inhibitors, showcasing the versatility and wide range of chemical behaviors exhibited by sulfonamide derivatives (Hari Kumar Sappani, S. Karthikeyan, 2014).

Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Material Science

Synthesis of Sulfonamides

The construction of 2-sulfonylbenzo[b]furans from readily available trans-2-hydroxycinnamic acids and sodium sulfinates is facilitated through copper/silver-mediated cascade reactions. This method provides an expedient route to a series of products via protodecarboxylation, C-S bond formation, and C-O bond formation cascade under mild conditions, demonstrating the compound's relevance in organic synthesis and material science (Li & Liu, 2014).

Corrosion Inhibition

Sulfonamide derivatives have been tested as inhibitors for mild steel corrosion in acidic mediums, showcasing their potential in material protection. The efficiency of these inhibitors increases with their concentration, highlighting their application in industrial and engineering contexts (Sappani & Karthikeyan, 2014).

Pharmacological Applications

Carbonic Anhydrase Inhibition

Sulfonamide derivatives, including those related to the specified chemical structure, have been explored for their inhibitory effects on carbonic anhydrase isozymes, which play critical roles in various physiological processes. These inhibitors have potential applications in treating conditions like glaucoma and other diseases where carbonic anhydrase activity modulation is beneficial (Gokcen et al., 2016).

Antimicrobial Activity

The antibacterial potential of N-substituted sulfonamides bearing a benzodioxane moiety has been investigated, revealing potent therapeutic potential against various Gram-negative and Gram-positive bacterial strains. This highlights the role of these compounds in developing new antimicrobial agents (Abbasi et al., 2016).

Enzyme Inhibition for Disease Treatment

The enzyme inhibitory potential of sulfonamide derivatives has been explored, particularly against α-glucosidase and acetylcholinesterase. This research indicates their potential in treating diseases like diabetes and Alzheimer's by modulating enzyme activity (Abbasi et al., 2019).

Wirkmechanismus

Target of Action

It’s known that both furan and indole derivatives, which are structurally similar to this compound, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Furan-containing compounds are known for their wide range of advantageous biological and pharmacological characteristics . They often work by interacting with their targets and causing changes that result in their therapeutic effects. For instance, some furan derivatives have been shown to exhibit antibacterial activity .

Biochemical Pathways

Furan and indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . These compounds can affect pathways related to inflammation, viral replication, cancer cell proliferation, HIV infection, oxidative stress, microbial growth, tuberculosis, diabetes, malaria, and cholinesterase activity .

Pharmacokinetics

The pharmacokinetics of similar compounds, such as furan and indole derivatives, are often studied to understand their absorption, distribution, metabolism, and excretion in the body .

Result of Action

Furan and indole derivatives are known to have diverse biological activities and therapeutic effects . These can range from antiviral effects, such as inhibiting viral replication, to anticancer effects, such as inhibiting cancer cell proliferation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. It’s known that factors such as pH, temperature, and the presence of other molecules can affect the action of similar compounds .

Zukünftige Richtungen

The high therapeutic properties of furan-related drugs have encouraged medicinal chemists to synthesize a large number of novel chemotherapeutic agents. These drugs have broadened scope in remedying various dispositions in clinical medicines . Future research may focus on developing new synthesis methods and exploring the biological activities of novel furan derivatives.

Eigenschaften

IUPAC Name |

N-[3-(furan-3-yl)-3-hydroxypropyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO6S/c17-13(11-4-6-20-10-11)3-5-16-23(18,19)12-1-2-14-15(9-12)22-8-7-21-14/h1-2,4,6,9-10,13,16-17H,3,5,7-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NERYYJHIGPSBSD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCCC(C3=COC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 8-azaspiro[4.5]decane-9-carboxylate;hydrochloride](/img/structure/B2480073.png)

![(7-Oxaspiro[4.5]decan-10-yl)methanamine hydrochloride](/img/structure/B2480077.png)

![2,5-dichloro-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)thiophene-3-carboxamide](/img/structure/B2480084.png)

![5-methyl-2-(phenylamino)-[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one](/img/structure/B2480087.png)

![2-ethoxy-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}naphthalene-1-carboxamide](/img/structure/B2480089.png)

![9-(2,4-dimethoxyphenyl)-1-methyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2480092.png)